Silver(I) oxide

Catalog No.
S569174
CAS No.
20667-12-3
M.F
Ag2O
M. Wt
231.736 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver(I) oxide

CAS Number

20667-12-3

Product Name

Silver(I) oxide

IUPAC Name

disilver;oxygen(2-)

Molecular Formula

Ag2O

Molecular Weight

231.736 g/mol

InChI

InChI=1S/2Ag.O/q2*+1;-2

InChI Key

NDVLTYZPCACLMA-UHFFFAOYSA-N

SMILES

O.[Ag].[Ag]

Synonyms

AG2O, disilver oxide, silver oxide

Canonical SMILES

[O-2].[Ag+].[Ag+]

Antimicrobial Properties

Silver(I) oxide nanoparticles (Ag2O NPs) are being actively researched for their potential as next-generation antimicrobial agents []. The rise of antibiotic-resistant bacteria necessitates the development of new ways to combat infections. Ag2O NPs exhibit broad-spectrum activity against bacteria, fungi, and viruses []. Their mechanism of action is still under investigation, but it's believed to involve disrupting the cell membrane of microbes and generating reactive oxygen species that damage their internal structures []. Research suggests that Ag2O NPs may be effective against antibiotic-resistant strains [].

Enzyme-Free Biosensors

Another promising area of research for Ag2O NPs is in the development of enzyme-free biosensors. These sensors can detect various biomolecules, including glucose, with high sensitivity and selectivity []. The unique electrical properties of Ag2O NPs allow them to directly interact with target molecules, eliminating the need for enzymes which can be expensive and require specific storage conditions []. This makes Ag2O NP-based biosensors potentially more affordable and easier to use in resource-limited settings.

Catalytic Applications

Silver(I) oxide also shows promise as a catalyst for various chemical reactions. For instance, researchers are exploring its potential for degrading organic pollutants like methylene blue dye []. This could be a valuable tool for environmental remediation efforts. Additionally, Ag2O NPs exhibit catalytic activity in hydrogen production, a field crucial for developing clean energy sources [].

Silver(I) oxide, with the chemical formula Ag2O\text{Ag}_2\text{O}, is an ionic compound formed from silver and oxygen. It consists of two silver ions (Ag+\text{Ag}^+) for every one oxide ion (O2\text{O}^{2-}), resulting in a stable structure due to the electrostatic attraction between these oppositely charged ions. Silver(I) oxide appears as a dark brown or black solid and has a melting point of approximately 300 °C. It is slightly soluble in water, with solubility increasing with temperature, and is insoluble in organic solvents like ethanol .

  • Decomposition: Upon heating above 280 °C, silver(I) oxide decomposes into silver and oxygen:
    2Ag2Oheat4Ag+O22\text{Ag}_2\text{O}\xrightarrow{\text{heat}}4\text{Ag}+\text{O}_2
  • Reaction with Acids: It reacts with nitric acid to produce silver nitrate:
    Ag2O+2HNO32AgNO3+H2O\text{Ag}_2\text{O}+2\text{HNO}_3\rightarrow 2\text{AgNO}_3+\text{H}_2\text{O}
  • Reaction with Sodium Hydroxide: When mixed with sodium hydroxide, it forms a precipitate of silver(I) oxide:
    2Ag++2OHAg2O+H2O2\text{Ag}^++2\text{OH}^-\rightarrow \text{Ag}_2\text{O}+\text{H}_2\text{O}
  • Complex Formation: In the presence of ammonia, it forms a diamine silver complex:
    Ag2O+4NH3+2H2O2[Ag NH3)2]++2OH\text{Ag}_2\text{O}+4\text{NH}_3+2\text{H}_2\text{O}\rightarrow 2[\text{Ag NH}_3)_2]^++2\text{OH}^-

These reactions illustrate the reactivity of silver(I) oxide in various chemical environments

Silver(I) oxide exhibits antimicrobial properties, making it useful in medical applications. It has been shown to be effective against various bacteria and fungi, which is attributed to the release of silver ions that disrupt microbial cell membranes and inhibit cellular functions. This property has led to its incorporation into wound dressings and coatings for medical devices to reduce infection risks

Silver(I) oxide can be synthesized through several methods:

  • Direct Reaction with Oxygen: Silver reacts with oxygen at temperatures below 195 °C:
    4Ag+O22Ag2O4\text{Ag}+\text{O}_2\rightarrow 2\text{Ag}_2\text{O}
  • Precipitation from Silver Nitrate: Mixing silver nitrate with sodium hydroxide results in the precipitation of silver(I) oxide:
    2AgNO3+2NaOHAg2O+2NaNO3+2H2O2\text{AgNO}_3+2\text{NaOH}\rightarrow \text{Ag}_2\text{O}+2\text{NaNO}_3+2\text{H}_2\text{O}
  • Decomposition of Silver Hydroxide: Heating silver hydroxide leads to the formation of silver(I) oxide:
    2AgOHAg2O+H2O[3][5].2\text{AgOH}\rightarrow \text{Ag}_2\text{O}+\text{H}_2\text{O}[3][5].

Silver(I) oxide is utilized in various fields:

  • Antimicrobial Agents: Used in medical applications for its antibacterial properties.
  • Electronics: Employed in batteries, particularly in silver oxide-zinc batteries.
  • Catalysts: Acts as a catalyst in organic reactions.
  • Photography: Used historically in photographic processes due to its light-sensitive properties

    Research indicates that silver(I) oxide interacts significantly with biological systems, particularly through its antimicrobial activity. Studies have shown that it can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The release of silver ions from the compound is crucial for its biological effects, as these ions are responsible for disrupting microbial cell functions and promoting apoptosis in certain cell types

    Silver(I) oxide shares similarities with other metal oxides but has unique properties due to its ionic nature and specific reactivity:

    CompoundChemical FormulaKey Characteristics
    Silver(II) oxideAgO\text{AgO}Exhibits mixed valency; used in specialized applications.
    Copper(I) oxideCu2O\text{Cu}_2\text{O}Similar structure; used as a semiconductor.
    Zinc oxideZnO\text{ZnO}Commonly used in sunscreens; exhibits UV protection.
    Lead(II) oxidePbO\text{PbO}Used in glass and ceramics; toxic properties limit use.

    Silver(I) oxide's distinct antimicrobial properties and its role as a precursor for other silver compounds set it apart from these similar compounds

    Chemical precipitation represents one of the most widely employed methods for synthesizing silver(I) oxide (Ag₂O). This approach involves the reaction between silver-containing precursors and precipitating agents under controlled conditions to yield silver(I) oxide particles with desired characteristics [1] [2].

    Reaction of Silver Nitrate with Alkali Hydroxides

    The reaction between silver nitrate (AgNO₃) and alkali hydroxides constitutes the fundamental chemical pathway for silver(I) oxide synthesis [3]. When silver nitrate solution is mixed with sodium hydroxide (NaOH) or potassium hydroxide (KOH), a precipitation reaction occurs according to the following chemical equation [4]:

    2AgNO₃ + 2NaOH → Ag₂O + 2NaNO₃ + H₂O

    This reaction proceeds through an initial formation of silver hydroxide, which is unstable and rapidly decomposes to form silver(I) oxide [5]. The reaction mechanism involves the displacement of nitrate ions by hydroxide ions, followed by the condensation of silver hydroxide molecules to form silver(I) oxide and water [6].

    The precipitation typically results in the formation of a brown to black precipitate of silver(I) oxide, which can be collected through filtration techniques [4]. The reaction is relatively straightforward but requires careful control of reaction parameters to ensure high purity and desired morphological characteristics of the final product [3].

    Process Parameters and Optimization

    Several critical parameters influence the quality, purity, and morphological characteristics of silver(I) oxide produced via chemical precipitation [7]. These parameters must be carefully optimized to achieve the desired product specifications.

    Temperature Effects: The reaction temperature significantly impacts the crystallinity and particle size of silver(I) oxide [8]. Higher temperatures generally promote faster reaction rates and can lead to larger particle sizes [9]. Research findings indicate that optimal temperature ranges between 60-80°C yield silver(I) oxide particles with controlled size distribution and improved crystallinity [1].

    pH Control: The pH of the reaction medium critically influences the precipitation process [10]. Optimal pH values typically range between 7-11, with higher pH values promoting more complete precipitation [5]. Table 1 summarizes the relationship between pH and precipitation efficiency.

    Table 1: Effect of pH on Silver(I) Oxide Precipitation Efficiency

    pH ValuePrecipitation Efficiency (%)Average Particle Size (nm)
    5.56545-60
    7.08235-50
    9.09425-40
    11.09820-30

    Concentration Ratios: The molar ratio between silver nitrate and the alkali hydroxide significantly affects the yield and purity of silver(I) oxide [2]. Studies indicate that a slight excess of alkali hydroxide (typically 1:1.2 molar ratio of AgNO₃:NaOH) ensures complete precipitation of silver ions [29].

    Mixing Rate and Method: The manner and speed of combining reactants influence particle size distribution and morphology [10]. Controlled addition rates and efficient mixing techniques help achieve uniform particle characteristics [3].

    Aging Time: After initial precipitation, allowing the reaction mixture to age for specific periods (typically 30-60 minutes) can improve crystallinity and particle size uniformity [7].

    Purification Procedures

    Following precipitation, silver(I) oxide requires purification to remove unreacted precursors, byproducts, and other impurities [11]. Several purification techniques are employed to obtain high-purity silver(I) oxide.

    Washing Protocols: Multiple washing steps with deionized water are essential to remove soluble impurities, particularly sodium or potassium nitrate byproducts [12]. Typically, 3-5 washing cycles are performed until the conductivity of the wash water approaches that of pure deionized water, indicating removal of ionic impurities [3].

    Centrifugation and Filtration: These physical separation techniques are employed to isolate the solid silver(I) oxide particles from the liquid phase [13]. Centrifugation at 10,000-15,000 rpm for 15-20 minutes effectively separates the precipitate, while vacuum filtration using appropriate filter membranes (0.2-0.45 μm) ensures efficient solid-liquid separation [29].

    Drying Conditions: Careful drying under controlled temperature conditions (typically 60-80°C) for 6-12 hours removes residual moisture without causing thermal decomposition of silver(I) oxide [1]. Vacuum drying or drying under inert atmosphere can prevent oxidation or reduction reactions during the drying process [12].

    Purity Assessment: X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and energy-dispersive X-ray spectroscopy (EDX) techniques are commonly employed to verify the purity and crystalline structure of the purified silver(I) oxide [32] [33].

    Sol-Gel Synthesis

    Sol-gel synthesis represents an alternative approach for preparing silver(I) oxide with controlled morphology and enhanced properties [7]. This method involves the transition from a colloidal solution (sol) to an integrated network (gel) through hydrolysis and condensation reactions [35].

    Precursor Selection and Preparation

    The selection of appropriate precursors is crucial for successful sol-gel synthesis of silver(I) oxide [7]. Common precursors include:

    Silver Salts: Silver nitrate (AgNO₃) serves as the primary silver source due to its high solubility and reactivity [9]. Alternative silver precursors include silver perchlorate (AgClO₄) and silver acetate (AgC₂H₃O₂), each offering different solubility and reactivity profiles [10].

    Alkoxide Precursors: Tetraethylorthosilicate (TEOS) is frequently employed as a matrix-forming agent in silver oxide sol-gel synthesis [7]. The silica network formed from TEOS provides structural support for silver oxide nanoparticles and prevents agglomeration [9].

    Solvent Systems: Ethanol (C₂H₅OH) serves as a common solvent due to its compatibility with both organic and inorganic components [7]. Water is essential for hydrolysis reactions, with the water-to-precursor ratio significantly influencing the gel formation kinetics [8].

    Catalysts: Acid catalysts (typically HNO₃ or HCl) or base catalysts (NH₃ or NaOH) are added to control the hydrolysis and condensation rates [7]. Acid catalysis promotes faster hydrolysis but slower condensation, while base catalysis exhibits the opposite effect [9].

    Precursor preparation typically involves dissolving silver nitrate in an appropriate solvent (water or alcohol), followed by the addition of other components according to specific protocols [7]. The molar ratios between silver precursor, alkoxide, water, and catalyst must be carefully controlled to achieve desired properties in the final product [8].

    Gelation Mechanisms and Parameters

    The sol-gel transition for silver(I) oxide synthesis proceeds through several interconnected chemical processes that transform the liquid precursor solution into a solid gel network [35].

    Hydrolysis Reactions: The process begins with the hydrolysis of metal alkoxides or silver salts in the presence of water [7]. For silver-containing systems, this involves the formation of silver hydroxide intermediates [9].

    Condensation Processes: Following hydrolysis, condensation reactions occur between partially hydrolyzed molecules, leading to the formation of metal-oxygen-metal bonds [35]. This results in the growth of oligomers and polymers that eventually form a three-dimensional network [7].

    Gelation Point: The sol transitions to a gel when the growing polymer chains interconnect to form a continuous solid network throughout the liquid medium [35]. This transition is marked by an exponential increase in viscosity [9].

    Several parameters critically influence the gelation process:

    pH Effects: The pH of the reaction medium significantly impacts both hydrolysis and condensation rates [7]. Research indicates that neutral to slightly acidic conditions (pH 5-7) often yield optimal results for silver(I) oxide synthesis [9].

    Temperature Control: Gelation kinetics are temperature-dependent, with higher temperatures accelerating both hydrolysis and condensation reactions [8]. Typical temperature ranges for silver(I) oxide sol-gel synthesis span from ambient conditions to 80°C [7].

    Water-to-Precursor Ratio: The molar ratio of water to metal alkoxide (R value) determines the extent of hydrolysis and influences the gel structure [9]. For silver(I) oxide synthesis, R values between 4 and 10 are commonly employed [7].

    Aging Time: After initial gelation, continued aging allows for further condensation and structural reorganization [8]. Aging periods typically range from several hours to days, depending on the desired properties of the final product [9].

    Post-Synthesis Processing

    Following gelation, several post-synthesis treatments are employed to transform the gel into the final silver(I) oxide product with desired characteristics [7].

    Drying Techniques: Conventional drying at moderate temperatures (60-100°C) removes solvents but often leads to significant shrinkage and potential cracking due to capillary forces [9]. Supercritical drying using CO₂ preserves the gel structure by eliminating liquid-vapor interfaces, resulting in aerogels with high porosity [8].

    Heat Treatment Protocols: Calcination at controlled temperatures (typically 300-500°C) removes organic components and promotes crystallization of silver(I) oxide [7]. The heating rate, maximum temperature, and dwell time significantly influence the crystallinity, particle size, and phase purity of the final product [9].

    Grinding and Milling: Mechanical processing may be employed to achieve desired particle size distributions [8]. Ball milling or mortar grinding can break down agglomerates and ensure uniform particle characteristics [7].

    Surface Modification: Post-synthesis surface treatments may be applied to enhance stability or introduce specific functional properties [9]. This may involve coating with stabilizing agents or functionalization with specific ligands for targeted applications [8].

    Advantages and Limitations

    The sol-gel method offers several distinct advantages for silver(I) oxide synthesis while also presenting certain limitations that must be considered [7] [10].

    Advantages:

    • Morphological Control: Sol-gel synthesis enables precise control over particle size, shape, and distribution through adjustment of reaction parameters [7]. This allows for tailoring of silver(I) oxide properties for specific applications [9].

    • Homogeneity: The molecular-level mixing of precursors in solution ensures high homogeneity in the final product [8]. This results in uniform composition and properties throughout the material [7].

    • Low Temperature Processing: Compared to traditional solid-state reactions, sol-gel synthesis occurs at significantly lower temperatures, reducing energy requirements and preventing unwanted phase transformations [9].

    • Versatility: The method accommodates various precursors and additives, allowing for the incorporation of dopants or the creation of composite materials [7].

    • Purity Control: The solution-based nature of the process allows for effective removal of impurities through filtration and washing steps [10].

    Limitations:

    • Cost Factors: Some precursors, particularly high-purity alkoxides, can be expensive, increasing the overall production cost [7].

    • Processing Time: The complete sol-gel process, including aging and drying, can be time-consuming, often requiring days to weeks for completion [9].

    • Volume Shrinkage: Significant shrinkage during drying can lead to cracking and structural defects in the final product [8].

    • Scalability Challenges: Maintaining uniform conditions during scale-up can be difficult, potentially leading to batch-to-batch variations [7].

    • Solvent Requirements: The process typically requires substantial amounts of organic solvents, raising environmental and safety concerns [10].

    Sonochemical Synthesis Approaches

    Sonochemical synthesis utilizes ultrasonic irradiation to facilitate chemical reactions and material formation through acoustic cavitation phenomena [13]. This approach offers unique advantages for silver(I) oxide synthesis, particularly in controlling particle size and morphology [14].

    Mechanism and Process Variables

    The sonochemical synthesis of silver(I) oxide relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium subjected to ultrasonic waves [13]. This process generates localized hot spots with extreme conditions: temperatures reaching approximately 5000 K, pressures exceeding 1000 atmospheres, and heating/cooling rates above 10¹⁰ K/s [15].

    The mechanism of silver(I) oxide formation under sonochemical conditions involves several key steps [16]:

    • Acoustic Cavitation: Ultrasonic waves create cavitation bubbles in the reaction medium containing silver precursors [13].

    • Bubble Collapse: The violent collapse of these bubbles generates localized extreme conditions that facilitate rapid chemical reactions [15].

    • Radical Formation: Water molecules decompose into H- and OH- radicals under these extreme conditions [16].

    • Reduction and Oxidation: Silver ions undergo reduction to form silver atoms, which subsequently oxidize to form silver(I) oxide under controlled conditions [13].

    • Nucleation and Growth: The rapid cooling rates following bubble collapse promote nucleation over growth, resulting in small, uniform particles [15].

    Several process variables significantly influence the sonochemical synthesis of silver(I) oxide [13]:

    Precursor Concentration: The concentration of silver precursors (typically silver nitrate) directly affects the nucleation and growth kinetics [16]. Higher concentrations generally lead to larger particle sizes and potentially broader size distributions [13].

    Solvent Medium: The choice of solvent influences cavitation efficiency and reaction pathways [15]. Water-based systems are common, but mixed solvent systems (water/alcohol) can modify surface tension and vapor pressure, affecting cavitation dynamics [16].

    Reaction Temperature: While sonochemical reactions generate localized high temperatures, the bulk solution temperature also influences reaction rates and product characteristics [13]. Maintaining temperatures between 25-50°C typically yields optimal results for silver(I) oxide synthesis [15].

    Reaction Time: The duration of sonication affects particle size, crystallinity, and yield [16]. Typical sonication times range from 15 minutes to 2 hours, depending on other process parameters [13].

    Ultrasonic Parameters and Their Effects

    The characteristics of the ultrasonic irradiation significantly impact the properties of the synthesized silver(I) oxide particles [13]. Key parameters include:

    Frequency: Ultrasonic frequency determines cavitation intensity and bubble size [16]. Lower frequencies (20-40 kHz) produce larger, more energetic cavitation bubbles, while higher frequencies (>200 kHz) generate more numerous but less energetic bubbles [13]. Research indicates that frequencies in the range of 20-40 kHz are most effective for silver(I) oxide synthesis, promoting smaller particle sizes and higher crystallinity [15].

    Power Intensity: The acoustic power delivered to the reaction medium directly influences cavitation events [16]. Higher power intensities generally accelerate reaction rates and reduce particle sizes [13]. Typical power densities range from 20-100 W/cm², with optimal values around 50-70 W/cm² for silver(I) oxide synthesis [15].

    Pulse Mode vs. Continuous Irradiation: Pulsed ultrasonic irradiation (alternating on/off cycles) can prevent excessive heating and provide better control over particle characteristics compared to continuous irradiation [16]. Common pulse ratios include 30 seconds on/30 seconds off, which balances reaction efficiency with temperature control [13].

    Probe Geometry and Positioning: The design and positioning of the ultrasonic probe affect energy distribution within the reaction vessel [15]. Immersion depth and distance from vessel walls influence cavitation patterns and reaction homogeneity [16].

    Table 2: Effects of Ultrasonic Parameters on Silver(I) Oxide Properties

    ParameterRangeEffect on Particle SizeEffect on CrystallinityEffect on Morphology
    Frequency20-40 kHzDecreases with increasing frequencyImproves at moderate frequenciesMore uniform at higher frequencies
    Power Intensity20-100 W/cm²Decreases with increasing powerInitially improves, then deteriorates at very high powerMore spherical at moderate power
    Sonication Time15-120 minInitially decreases, then increases with prolonged sonicationImproves with longer sonicationMore defined with moderate sonication
    Temperature25-50°CIncreases with higher temperatureOptimal at moderate temperaturesMore varied at higher temperatures

    Phase Purity and Crystallinity

    Sonochemical synthesis offers distinct advantages for controlling the phase purity and crystallinity of silver(I) oxide products [13]. The extreme conditions generated during acoustic cavitation influence nucleation and growth processes, affecting the crystalline structure of the resulting materials [16].

    Phase Composition Control: Sonochemical methods can selectively produce silver(I) oxide (Ag₂O) with minimal formation of other silver oxide phases such as AgO or Ag₃O₄ [15]. X-ray diffraction (XRD) analyses of sonochemically synthesized silver(I) oxide typically reveal characteristic peaks at 2θ values of approximately 32.8°, 38.1°, and 54.9°, corresponding to the (111), (200), and (220) planes of cubic Ag₂O [13].

    Crystallite Size Manipulation: The rapid cooling rates following cavitation bubble collapse promote the formation of small crystallites [16]. Sonochemically produced silver(I) oxide typically exhibits crystallite sizes in the range of 10-50 nm, as determined by Scherrer equation analysis of XRD peak broadening [13]. The crystallite size can be further controlled by adjusting sonication parameters, with higher frequencies and power intensities generally yielding smaller crystallites [15].

    Crystallinity Enhancement: Extended sonication times (typically 30-60 minutes) improve the crystallinity of silver(I) oxide particles by promoting atomic reorganization and defect healing [16]. However, excessive sonication can lead to particle agglomeration and potential phase transformations [13].

    Strain and Defect Density: Sonochemical synthesis often introduces lattice strain and defects due to the rapid formation conditions [15]. These structural features can be quantified through XRD line profile analysis, with typical strain values ranging from 0.1-0.3% for sonochemically produced silver(I) oxide [16].

    Post-Synthesis Annealing: Mild thermal treatment (200-300°C) following sonochemical synthesis can further enhance crystallinity while preserving the nanostructured morphology [13]. This approach combines the advantages of sonochemical synthesis (small particle size, uniform morphology) with improved crystalline perfection [15].

    Green/Biological Synthesis Methods

    Green synthesis approaches for silver(I) oxide production utilize biological entities or their extracts as reducing and stabilizing agents, offering environmentally friendly alternatives to conventional chemical methods [21]. These approaches align with sustainable chemistry principles by reducing hazardous waste generation and energy consumption [22].

    Plant Extract-Based Reduction Techniques

    Plant extract-mediated synthesis represents one of the most widely explored green approaches for silver(I) oxide production [21]. This method utilizes the rich phytochemical composition of plant extracts to reduce silver ions and stabilize the resulting nanoparticles [23].

    Extract Preparation Methods: Plant extracts are typically prepared through aqueous extraction processes [21]. Fresh or dried plant materials (leaves, stems, roots, or fruits) are washed, cut into small pieces, and boiled in deionized water for specific durations (typically 15-60 minutes) [24]. The resulting extract is filtered to remove particulate matter and can be stored at 4°C for short periods before use [21].

    Synthesis Protocols: The typical synthesis involves mixing plant extract with silver nitrate solution under controlled conditions [23]. The general procedure includes:

    • Preparing silver nitrate solution (typically 1-10 mM) in deionized water [21].
    • Adding plant extract to the silver nitrate solution in specific ratios (typically 1:9 to 1:4 v/v) [24].
    • Incubating the mixture at defined temperatures (room temperature to 80°C) for specific durations (30 minutes to 24 hours) [21].
    • Monitoring the color change from colorless/pale yellow to brown/dark brown, indicating silver(I) oxide formation [23].
    • Collecting the product through centrifugation and washing with deionized water [24].

    Plant Sources and Efficacy: Various plant species have demonstrated efficacy in silver(I) oxide synthesis [21]. Table 3 summarizes key plant sources and their performance characteristics.

    Table 3: Plant Sources for Green Synthesis of Silver(I) Oxide

    Plant SourceActive ComponentsReaction TimeParticle Size (nm)Morphology
    Phragmanthera macrosolenFlavonoids, Tannins45-60 min25-36Spherical
    Eucalyptus camaldulensisPolyphenols, Terpenoids60 min40-45Spherical, Polydispersed
    Terminalia arjunaTannins, Glycosides60 min20-25Spherical, Monodispersed
    Phoenix dactyliferaPhenolics, Flavonoids30-50 min28-39Quasi-spherical
    Green tea leavesCatechins, Polyphenols15-30 min30-50Cubic, Irregular

    Process Optimization: Several parameters influence the green synthesis of silver(I) oxide using plant extracts [21]:

    • pH Value: Optimal pH ranges typically between 7-11, with higher pH values promoting more complete reduction and smaller particle sizes [29].
    • Temperature: Elevated temperatures (60-80°C) generally accelerate the reaction and improve crystallinity [21].
    • Extract Concentration: Higher concentrations of plant extract provide more reducing agents but may lead to excessive capping, affecting particle characteristics [24].
    • Reaction Time: Extended reaction times improve yield and crystallinity but may promote particle agglomeration [21].

    Mechanism of Bioreduction

    The bioreduction of silver ions to form silver(I) oxide involves complex interactions between phytochemicals present in plant extracts and silver precursors [25]. Understanding these mechanisms is crucial for optimizing green synthesis protocols [21].

    Key Phytochemical Agents: Several classes of biomolecules participate in the bioreduction process [25]:

    • Polyphenols: Compounds such as flavonoids, tannins, and phenolic acids contain multiple hydroxyl groups that can donate electrons for silver ion reduction [21]. The oxidation of these hydroxyl groups to carbonyl groups facilitates the reduction of Ag⁺ to Ag⁰ [25].

    • Proteins and Enzymes: Proteins with free amine groups and cysteine residues can bind to silver ions and facilitate their reduction [21]. Enzymes like nitrate reductase may directly catalyze the reduction process [25].

    • Carbohydrates and Glycosides: These compounds can serve as mild reducing agents through their aldehyde or hemiacetal groups [21].

    • Terpenoids: These compounds can participate in the reduction process and also act as stabilizing agents for the formed nanoparticles [25].

    Proposed Reaction Pathways: The bioreduction mechanism typically proceeds through several stages [21]:

    • Complexation: Silver ions initially bind to functional groups (hydroxyl, carboxyl, amine) in the biomolecules, forming silver-biomolecule complexes [25].

    • Electron Transfer: Electron-rich functional groups in the biomolecules transfer electrons to silver ions, reducing them to metallic silver [21].

    • Nucleation: Reduced silver atoms aggregate to form nucleation centers [25].

    • Growth and Stabilization: Additional silver ions are reduced at the surface of these nuclei, leading to particle growth, while biomolecules adsorb onto the particle surface, preventing excessive growth and agglomeration [21].

    • Oxidation: Under appropriate conditions (pH, oxygen availability), the surface of metallic silver particles oxidizes to form silver(I) oxide [25].

    Spectroscopic Evidence: Fourier Transform Infrared (FTIR) spectroscopy provides evidence for these mechanisms by revealing shifts in characteristic peaks of functional groups before and after the reaction [21]. Typical observations include:

    • Shifts in hydroxyl group (-OH) stretching vibrations (3200-3400 cm⁻¹) [25].
    • Changes in carbonyl group (C=O) stretching frequencies (1600-1700 cm⁻¹) [21].
    • Modifications in amine group (-NH) vibrations (3300-3500 cm⁻¹) [25].
    • Appearance of new metal-oxygen (Ag-O) stretching bands (600-700 cm⁻¹) [21].

    Environmental and Economic Advantages

    Green synthesis methods for silver(I) oxide offer significant environmental and economic benefits compared to conventional approaches [43]. These advantages align with sustainable development goals and circular economy principles [46].

    Environmental Benefits:

    • Reduced Chemical Usage: Green synthesis eliminates or significantly reduces the need for hazardous reducing agents and stabilizers commonly used in conventional methods [43]. This minimizes the generation of toxic waste and associated environmental contamination [22].

    • Lower Energy Requirements: Biological synthesis typically operates at ambient or mild temperatures (25-80°C), substantially reducing energy consumption compared to high-temperature physical or chemical methods [43].

    • Carbon Footprint Reduction: The overall carbon footprint of green synthesis is significantly lower due to reduced energy requirements and the utilization of renewable biological resources [22].

    • Waste Valorization: Many green synthesis protocols can utilize agricultural waste or byproducts as sources of plant extracts, contributing to waste valorization and resource efficiency [43].

    • Biodegradable Reagents: The biomolecules used in green synthesis are typically biodegradable, reducing environmental persistence of process chemicals [22].

    Economic Advantages:

    • Cost-Effective Precursors: Plant extracts and biological materials are generally less expensive than specialized chemical reducing agents and stabilizers [46]. For example, the cost of plant extract preparation is typically 70-80% lower than equivalent chemical reagents [43].

    • Reduced Energy Costs: Lower temperature requirements translate to significant energy cost savings, with green methods typically consuming 40-60% less energy than conventional approaches [22].

    • Simplified Processing: Green synthesis often involves fewer steps and simpler equipment, reducing capital investment and operational costs [43].

    • Waste Management Savings: Decreased generation of hazardous waste reduces waste treatment and disposal costs, which can represent substantial savings in industrial operations [46].

    • Value-Added Products: The biocompatible nature of green-synthesized silver(I) oxide often enhances its value for specific applications, potentially commanding premium pricing [43].

    Quantitative Comparisons: Studies comparing conventional and green synthesis methods have demonstrated:

    • Up to 60% reduction in overall production costs using plant-mediated synthesis compared to chemical reduction methods [22].
    • Energy consumption reductions of 40-70% depending on the specific plant extract and protocol used [43].
    • Waste generation reductions of 80-90% by volume compared to conventional chemical approaches [46].

    Challenges in Standardization

    Despite the numerous advantages of green synthesis methods, several challenges persist in standardizing these approaches for consistent, large-scale production of silver(I) oxide [21] [24].

    Variability in Biological Materials: Plant extracts exhibit significant compositional variations based on geographical location, season, growth conditions, and harvesting time [21]. These variations affect the reducing and capping capabilities of the extracts, leading to batch-to-batch inconsistencies in the synthesized silver(I) oxide [24].

    Extraction Standardization Issues: The extraction process itself introduces variability through differences in:

    • Extraction methods (maceration, decoction, infusion) [21].
    • Solvent selection (water, ethanol, methanol, or mixtures) [24].
    • Extraction conditions (temperature, time, plant-to-solvent ratio) [21].
    • Storage conditions and duration of extracts before use [24].

    Characterization Challenges: Comprehensive characterization of green-synthesized silver(I) oxide requires multiple analytical techniques [21]:

    • UV-Visible spectroscopy for preliminary confirmation [24].
    • X-ray diffraction (XRD) for crystalline phase identification [21].
    • Electron microscopy (SEM, TEM) for morphological analysis [24].
    • Dynamic light scattering (DLS) for size distribution assessment [21].
    • Fourier transform infrared spectroscopy (FTIR) for surface chemistry analysis [24].

    The lack of standardized characterization protocols complicates cross-study comparisons and quality control [21].

    Scale-Up Limitations: Translating laboratory-scale green synthesis to industrial production presents significant challenges [24]:

    • Maintaining consistent extract quality at larger scales [21].
    • Ensuring uniform reaction conditions throughout larger reaction volumes [24].
    • Developing appropriate mixing and separation technologies for increased volumes [21].
    • Establishing quality control parameters suitable for industrial production [24].

    Regulatory Considerations: The complex and variable nature of biological extracts complicates regulatory approval processes [21]. Regulatory frameworks typically require:

    • Detailed characterization of all input materials [24].
    • Consistent and reproducible production processes [21].
    • Comprehensive impurity profiles [24].
    • Stability data under various storage conditions [21].

    Proposed Standardization Approaches: Several strategies have been suggested to address these challenges [21]:

    • Development of standardized extract preparation protocols based on active component quantification rather than plant weight [24].
    • Implementation of quality-by-design principles to identify critical process parameters and their acceptable ranges [21].
    • Establishment of minimum characterization requirements for green-synthesized silver(I) oxide [24].
    • Creation of reference materials and standard testing protocols specific to biologically synthesized nanomaterials [21].
    • Development of continuous flow synthesis systems to improve process control and reproducibility [24].

    Effect of Reaction Parameters on Particle Size

    The synthesis of silver(I) oxide nanoparticles with controlled particle size requires careful manipulation of multiple reaction parameters. Chemical precipitation represents the most widely employed approach, where silver nitrate serves as the precursor and various reducing agents facilitate nanoparticle formation [1]. The particle size can be systematically controlled through optimization of key parameters including solution pH, reaction temperature, precursor concentration, and reaction time [2] [3].

    pH emerges as the most critical parameter affecting particle size distribution. Research demonstrates that lower pH values (8-10) favor the formation of smaller nanoparticles, while higher pH values (>12) tend to produce larger particles with broader size distributions [3]. This relationship stems from the pH-dependent nucleation kinetics, where increased hydroxide ion concentration at higher pH values promotes rapid nucleation but also facilitates particle aggregation [4].

    Temperature effects on particle size follow predictable thermodynamic principles. Elevated temperatures (60-90°C) accelerate both nucleation and growth processes, typically resulting in larger average particle sizes. Conversely, room temperature synthesis (25-37°C) promotes slower, more controlled growth, yielding smaller particles with narrower size distributions [5] [6]. The temperature-dependent growth mechanism involves enhanced atomic mobility and increased collision frequency at higher temperatures [7].

    Precursor concentration directly influences the supersaturation level in solution, thereby affecting nucleation density and subsequent particle growth. Higher silver nitrate concentrations (>0.1 M) create conditions favoring rapid nucleation followed by growth through Ostwald ripening, resulting in larger particles. Lower concentrations (0.01-0.05 M) promote controlled nucleation with limited growth, producing smaller, more uniform nanoparticles [4] [3].

    The citrate reduction method offers exceptional control over particle size through manipulation of citrate-to-silver ratios. Studies demonstrate that increasing citrate concentration from 0.5 to 2.0 mM produces particles ranging from 80 nm to 20 nm diameter [8]. The citrate ions function both as reducing agents and as surface stabilizers, preventing excessive particle growth through steric and electrostatic stabilization mechanisms [9].

    Shape-Directed Growth Mechanisms

    Shape control in silver oxide nanoparticle synthesis involves understanding and manipulating crystallographic growth preferences and surface energy considerations. Electrochemical synthesis provides remarkable shape selectivity through precise control of applied potential [10]. Research demonstrates that varying the electrode potential from threshold values to higher voltages produces distinct morphologies: cubic particles with surface depressions at lower potentials and flower-shaped particles with eight-fold symmetry at higher potentials [10].

    The shape evolution mechanism involves potential-dependent growth along specific crystallographic directions. Lower applied voltages favor growth along <100> directions, producing cubic morphologies, while higher voltages promote rapid growth along <111> directions, resulting in flower-like structures [10]. This directional growth preference stems from the potential-dependent surface energy differences between crystallographic faces.

    Plasmon-mediated growth control represents an innovative approach to shape manipulation through wavelength-selective photochemical processes [11]. This method exploits the localized surface plasmon resonance properties of silver nanoparticles to direct growth through selective photochemical activation. Longer excitation wavelengths (500 nm) promote slower silver ion reduction, favoring planar-twinned structures, while shorter wavelengths (400 nm) increase reduction rates and promote multiply-twinned defect structures [11].

    The underlying mechanism involves wavelength-dependent activation of silver redox chemistry in citrate solutions. Plasmon excitation catalyzes silver ion reduction at rates that determine the dominant crystallographic facets of growing particles. The simultaneous oxidation of seed particles increases bulk silver ion concentration, providing additional material for controlled growth [11].

    Surfactant-directed synthesis enables morphological control through selective binding to specific crystal faces [12]. Molecular dynamics simulations reveal that different surfactants exhibit preferential binding energies to silver crystal planes: (100), (110), and (111) faces show distinct interaction energies with bis(2-ethylhexyl) sulfosuccinate, 1-dodecanethiol, and cetyltrimethyl ammonium [12]. These differential binding energies result in anisotropic growth patterns and controlled morphologies.

    Surface Modification Approaches

    Functionalization Strategies

    Surface functionalization of silver oxide nanoparticles employs diverse chemical and physical approaches to modify surface properties while preserving core nanoscale characteristics. Organic polymeric capping represents the most extensively studied functionalization strategy, utilizing polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and chitosan to create protective surface layers [9] [13] [14].

    Polyethylene glycol functionalization demonstrates exceptional effectiveness in preventing nanoparticle aggregation and enhancing biocompatibility [9]. The PEGylation process involves direct attachment of PEG molecules to nanoparticle surfaces through van der Waals interactions and hydrogen bonding. Research shows that PEG-functionalized silver nanoparticles maintain stable dispersions for extended periods (>100 days) compared to unfunctionalized particles that aggregate within hours [9].

    Chitosan-based surface modification provides both stabilization and enhanced antimicrobial properties [14]. The chitosan functionalization process involves electrostatic interactions between positively charged chitosan molecules and negatively charged nanoparticle surfaces. Studies demonstrate that chitosan-modified silver nanoparticles exhibit average sizes of 42.48 ± 10.77 nm with complete conversion of silver ions to metallic silver after 10 hours at 80°C [14].

    Amino acid functionalization offers precise control over surface chemistry through specific molecular interactions [15] [16]. Research demonstrates successful functionalization with histidine and phenylalanine, where amino acids serve dual roles as reducing agents and capping agents. X-ray photoelectron spectroscopy analysis confirms the formation of Ag₂O phases during functionalization, with amino acids providing both reduction capabilities and surface stabilization [15].

    Ligand exchange strategies enable post-synthetic surface modification through controlled molecular substitution [17]. Studies show that 5-mercapto-2-nitrobenzoic acid can be completely substituted with aryl thiol molecules in less than 30 seconds, demonstrating rapid and efficient surface modification. The modified nanoparticles retain stability for over one year and can undergo further modifications as needed [17].

    Stabilization Mechanisms

    Nanoparticle stabilization mechanisms involve complex interplays between electrostatic repulsion, steric hindrance, and surface chemistry modifications. Electrostatic stabilization relies on surface charge development through ion adsorption or surface ionization, creating repulsive forces that prevent particle aggregation [18] [19].

    Citrate stabilization demonstrates the principles of electrostatic stabilization through carboxylate group interactions with silver surfaces [8] [20]. Dynamic light scattering measurements reveal that citrate-stabilized particles maintain narrow size distributions in low ionic strength media but undergo rapid aggregation when ionic strength exceeds 10 mM [20]. The stabilization mechanism involves citrate anion adsorption creating negative surface charges that provide interparticle repulsion.

    Polymer-based steric stabilization creates physical barriers preventing close particle approach through adsorbed polymer layers [18] [19]. Research comparing different polymeric stabilizers demonstrates that polyvinylpyrrolidone provides superior stability compared to starch or sodium carboxymethyl cellulose under various pH and temperature conditions [18]. The steric stabilization mechanism involves polymer chain conformations that create excluded volume effects preventing particle contact.

    Bimetallic stabilization strategies employ core-shell or alloying approaches to enhance long-term stability [9] [13]. Studies demonstrate that incorporating higher valence metals (such as gold or chromium) on nanoparticle surfaces significantly improves stability against aggregation and oxidation. The enhanced stability results from altered surface electronic properties that reduce surface reactivity [9].

    Albumin complexation provides biological stabilization through protein-nanoparticle interactions [21]. Research shows that albumin prevents silver nanoparticle aggregation in high electrolyte environments, maintaining antimicrobial activity that would otherwise be lost through aggregation. The stabilization mechanism involves protein adsorption creating both steric and electrostatic barriers [21].

    Unique Properties at Nanoscale

    Size-Dependent Physical Properties

    Silver oxide nanoparticles exhibit remarkable size-dependent variations in fundamental physical properties that distinguish them from bulk materials. Optical properties show the most pronounced size dependence, with absorption spectra shifting systematically as particle dimensions change [22] [23].

    Surface plasmon resonance characteristics demonstrate strong size dependence in silver oxide nanoparticles. Research reveals that particles ranging from 10 to 100 nm exhibit absorption maxima shifting from 400 nm to 500 nm with increasing size [23]. This red-shift phenomenon results from changes in electron confinement and surface charge distribution as particle size increases. Smaller particles exhibit sharper, more intense absorption peaks, while larger particles show broader, red-shifted spectra with secondary peaks due to quadrupole resonance modes [23].

    Thermal properties exhibit significant size-dependent variations, particularly in melting behavior and thermal stability. Molecular dynamics simulations demonstrate that silver nanoparticles smaller than 2.0 nm show melting points substantially below bulk values, while particles larger than 2.0 nm approach bulk thermal behavior. The size-dependent melting phenomenon results from increased surface-to-volume ratios and reduced coordination numbers of surface atoms.

    Mechanical properties show distinct size regimes with different characteristics. Computational studies identify three characteristic size regimes: particles below 1.5 nm (100 atoms) exhibit strong molecular characteristics, particles between 1.5-2.0 nm show transitional behavior, and particles above 2.0 nm display crystalline properties. These regimes correlate with the development of twelve-coordinated atoms that characterize bulk crystal environments.

    Electrical properties demonstrate quantum size effects that become pronounced below specific size thresholds. Electrochemical studies reveal size-dependent redox behavior, with smaller particles (2-7 nm) showing enhanced electron transfer kinetics compared to larger particles. The size-dependent electrochemical behavior stems from changes in electronic density of states and surface atom coordination.

    Surface Area Effects

    The dramatically increased surface area to volume ratio in nanoparticles fundamentally alters material properties and reactivity patterns. Specific surface area calculations reveal that 10 nm silver nanoparticles possess surface area to volume ratios approximately 7.5 million times greater than macroscopic objects [22].

    Catalytic activity enhancement directly correlates with increased surface area availability [22]. Research demonstrates that smaller silver oxide nanoparticles exhibit significantly higher catalytic efficiency for organic dye degradation, with 98.5% degradation efficiency achieved within 45 minutes for optimally sized particles. The enhanced catalytic performance results from increased availability of active surface sites and reduced diffusion limitations.

    Antimicrobial activity shows strong dependence on surface area through increased silver ion release rates [21]. Studies demonstrate that smaller particles release silver ions more rapidly due to higher surface area to volume ratios, resulting in enhanced antimicrobial effectiveness [21]. The size-dependent antimicrobial activity involves both increased ion release and enhanced particle-microorganism contact probability.

    Surface energy considerations become dominant factors in nanoparticle behavior due to high surface area contributions [22]. Nanoparticles exhibit thermodynamic instability resulting from high surface energies, driving processes such as aggregation, sintering, and morphological changes. Surface energy minimization provides the driving force for many observed nanoparticle transformations.

    Adsorption capacity increases dramatically with surface area, enabling enhanced interactions with surrounding media. Pore structure analysis reveals that silver nanoparticles ranging from 18-30 nm exhibit pore volumes spanning 28-40 nm³ and surface areas ranging from 25-50 m²/g. The high surface area provides numerous binding sites for molecular interactions and surface modifications.

    Quantum Confinement Phenomena

    Quantum confinement effects emerge when nanoparticle dimensions approach characteristic length scales such as the exciton Bohr radius, resulting in discrete electronic energy levels and modified optical properties.

    Electronic structure modifications occur when nanoparticle dimensions become comparable to electron wavelengths. Research demonstrates that silver oxide nanoparticles with sizes varying from 6.0 to 16 nm exhibit quantum confinement effects manifested as blue-shifted absorption spectra and modified electronic properties. The confinement effect results from spatial restriction of electron motion in three dimensions.

    Optical absorption characteristics show systematic changes with particle size due to quantum confinement. Heat-treated silver oxide nanoparticles demonstrate absorption peak shifts that correlate with particle size, with smaller particles exhibiting higher energy transitions. The quantum confinement mechanism involves size-dependent modifications to electronic band structure and density of states.

    Band gap modifications represent a fundamental consequence of quantum confinement in semiconductor nanoparticles. Silver oxide nanoparticles exhibit band gap energies ranging from 2.1 to 2.6 eV depending on particle size, compared to bulk values of approximately 1.3 eV. The band gap widening results from quantum confinement effects that increase the energy separation between valence and conduction bands.

    Size-dependent electronic properties enable tuning of material characteristics through dimensional control. The quantum confinement effect allows prediction and control of electronic properties by adjusting particle size within specific ranges. This size-tunability provides opportunities for designing materials with tailored electronic and optical characteristics for specific applications.

    Discrete energy level formation occurs when particle dimensions restrict electron motion to quantized states. The energy level spacing increases as particle size decreases, following the relationship ΔE ∝ 1/R², where R represents particle radius. This size-dependent energy level spacing enables precise control over optical and electronic properties through size manipulation.

    Characterization Challenges and Methodologies

    Size Distribution Analysis

    Accurate size distribution analysis of silver oxide nanoparticles presents significant technical challenges due to polydispersity, measurement technique limitations, and environmental sensitivity. Multiple characterization techniques are required to obtain comprehensive size information, as each method provides different perspectives on particle dimensions.

    Transmission electron microscopy remains the gold standard for direct size measurement, providing absolute size and morphological information. However, TEM analysis faces limitations including sample preparation artifacts, limited statistical sampling, and potential beam damage effects. Studies demonstrate that TEM measurements typically yield smaller apparent sizes compared to hydrodynamic techniques due to dehydration effects during sample preparation.

    Dynamic light scattering provides rapid size distribution analysis in solution but assumes spherical particle geometry and shows bias toward larger particles. Research reveals systematic differences between TEM and DLS measurements, with DLS typically reporting larger sizes due to hydrodynamic effects and solvent shell contributions. The technique shows particular sensitivity to small amounts of large particles or aggregates that can skew results significantly.

    Image analysis techniques using scanning electron microscopy require sophisticated algorithms to overcome challenges such as non-homogeneous background contrast and overlapping particles. Advanced image processing methods employing MATLAB-based search algorithms enable automatic particle detection and size measurement from SEM micrographs, providing quantitative morphological data that correlates well with theoretical calculations.

    Asymmetric flow field flow fractionation coupled with inductively coupled plasma mass spectrometry (AF4-ICP-MS) enables simultaneous detection, sizing, and quantification of nanoparticles in complex matrices. This technique provides number-based size distributions required for regulatory compliance while overcoming limitations of traditional sizing methods in real-world samples.

    Surface Chemistry Characterization

    Surface chemistry characterization of silver oxide nanoparticles requires specialized techniques capable of probing chemical composition, oxidation states, and molecular interactions at nanoscale interfaces.

    X-ray photoelectron spectroscopy provides definitive information about surface chemical composition and silver oxidation states [15]. XPS analysis reveals the coexistence of metallic silver and silver oxide phases, with binding energy shifts indicating different chemical environments. Research demonstrates that silver oxide formation can be confirmed through characteristic Ag 3d peaks at specific binding energies [15].

    Fourier transform infrared spectroscopy enables identification of surface functional groups and capping agent interactions [1]. FTIR analysis reveals characteristic Ag-O stretching vibrations at approximately 517 cm⁻¹, confirming silver oxide formation. Additional peaks provide information about organic capping agents and their binding modes to nanoparticle surfaces.

    Surface charge characterization through zeta potential measurements provides insights into colloidal stability and surface chemistry [20]. Research demonstrates that silver oxide nanoparticles exhibit pH-dependent surface charges, with typical values ranging from -17.0 ± 5 mV to -65.0 ± 8 mV depending on surface modifications. These measurements correlate with stability against aggregation and interaction with biological systems.

    Advanced surface analysis employing high-resolution transmission electron microscopy with energy dispersive spectroscopy enables spatial mapping of chemical composition [15]. These techniques confirm the presence of core-shell structures and surface oxide layers while providing quantitative elemental analysis.

    Stability Assessment

    Stability assessment of silver oxide nanoparticles requires comprehensive evaluation of physical, chemical, and colloidal stability under various environmental conditions [20].

    Temporal stability monitoring involves tracking changes in particle size distribution, surface chemistry, and optical properties over extended periods. Research demonstrates that properly stabilized silver nanoparticles can maintain stable dispersions for months, while unstabilized particles aggregate within hours or days [9].

    Environmental stability testing evaluates nanoparticle behavior under realistic conditions including varying pH, ionic strength, and temperature [20]. Studies reveal that silver nanoparticles show excellent stability at pH 5.5-6.5 but undergo rapid aggregation at extreme pH values or high ionic strength conditions [20]. These findings inform storage and application conditions for maintaining nanoparticle integrity.

    Oxidation stability analysis monitors chemical changes in silver nanoparticles exposed to atmospheric conditions [21]. Research shows that partial surface oxidation can enhance antimicrobial activity compared to fully metallic particles, while excessive oxidation leads to property degradation [21]. Understanding oxidation kinetics enables optimization of performance characteristics.

    Aggregation kinetics studies employ light scattering techniques to monitor particle size changes and sedimentation rates [20]. Dynamic measurements reveal that aggregation follows predictable patterns based on surface charge, ionic strength, and stabilizer effectiveness. These studies provide fundamental understanding of colloidal stability mechanisms and enable prediction of long-term behavior [20].

    Physical Description

    Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999)
    Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS]

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    231.80476 g/mol

    Monoisotopic Mass

    229.80510 g/mol

    Heavy Atom Count

    3

    Density

    7.14 at 68 °F (USCG, 1999) - Denser than water; will sink

    UNII

    897WUN6G6T

    GHS Hazard Statements

    Aggregated GHS information provided by 330 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 330 companies. For more detailed information, please visit ECHA C&L website;
    Of the 16 notification(s) provided by 328 of 330 companies with hazard statement code(s):;
    H271 (67.68%): May cause fire or explosion;
    strong Oxidizer [Danger Oxidizing liquids;
    Oxidizing solids];
    H272 (14.33%): May intensify fire;
    oxidizer [Danger Oxidizing liquids;
    Oxidizing solids];
    H315 (11.59%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (85.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (11.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (11.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H400 (67.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (67.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Oxidizer;Corrosive;Irritant;Environmental Hazard

    Other CAS

    20667-12-3

    Wikipedia

    Silver(I) oxide
    Silver oxide
    Faropenem

    General Manufacturing Information

    Organic fiber manufacturing
    Silver oxide (Ag2O): ACTIVE

    Dates

    Last modified: 08-15-2023

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